molecular formula C19H18BrN3O3 B11383586 2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B11383586
M. Wt: 416.3 g/mol
InChI Key: XFTORVGMMYNPDH-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The initial step involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: The acetic acid derivative is then converted to its corresponding amide by reacting with an amine derivative of 1,2,4-oxadiazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reactions. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole moiety, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can produce different oxadiazole derivatives.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom in the phenoxy group can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromo-4-methylphenyl)acetic acid: This compound shares the bromo-substituted phenyl group but lacks the oxadiazole moiety.

    3-(2-bromo-4-methylphenoxy)pyrrolidine: This compound contains a similar phenoxy group but is structurally different due to the presence of a pyrrolidine ring.

    4-bromo-2,3-dimethylphenyl(methyl)sulfane: This compound has a similar bromo-substituted phenyl group but includes a sulfane moiety instead of the oxadiazole.

Uniqueness

The uniqueness of 2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide lies in its combination of a bromo-substituted phenoxy group and an oxadiazole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-12-4-3-5-14(8-12)19-22-18(26-23-19)10-21-17(24)11-25-16-7-6-13(2)9-15(16)20/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

XFTORVGMMYNPDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)C)Br

Origin of Product

United States

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